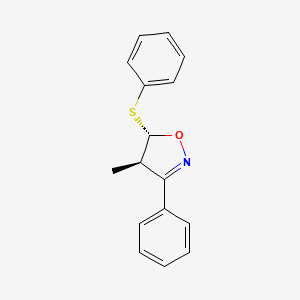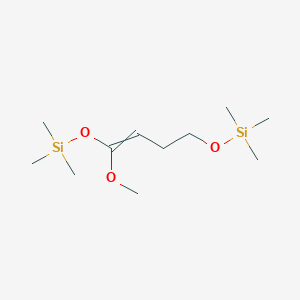![molecular formula C19H24O2 B14360094 1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene] CAS No. 90369-82-7](/img/structure/B14360094.png)
1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzene rings connected by a methylene bridge, with methoxymethyl and methyl groups attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] typically involves the reaction of 3-(methoxymethyl)-2-methylbenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Methylenebis[3-methylbenzene]: Similar structure but lacks the methoxymethyl groups.
1,1’-Methylenebis[2-methylbenzene]: Similar structure but with different substitution patterns on the benzene rings.
Uniqueness
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
90369-82-7 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(methoxymethyl)-3-[[3-(methoxymethyl)-2-methylphenyl]methyl]-2-methylbenzene |
InChI |
InChI=1S/C19H24O2/c1-14-16(7-5-9-18(14)12-20-3)11-17-8-6-10-19(13-21-4)15(17)2/h5-10H,11-13H2,1-4H3 |
InChI-Schlüssel |
HVJGXSJSOLOYCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1COC)CC2=C(C(=CC=C2)COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
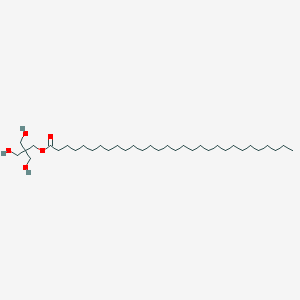

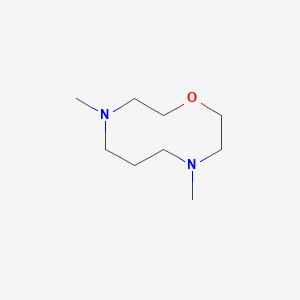
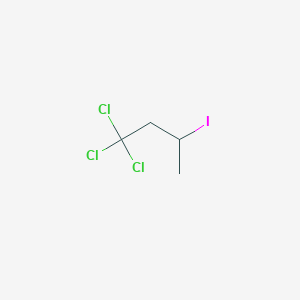
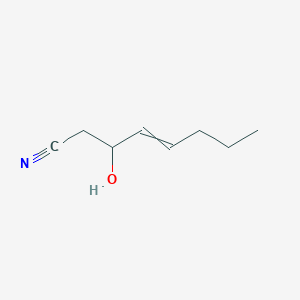
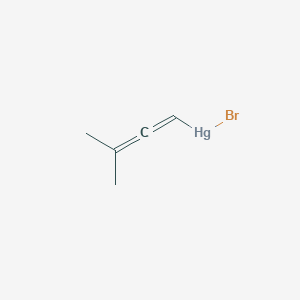
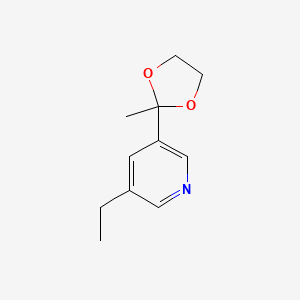
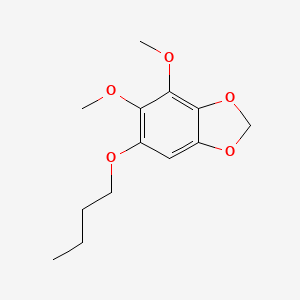

![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
